molecular formula C9H12N2O3 B13864516 2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide

2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide

Cat. No.: B13864516
M. Wt: 196.20 g/mol
InChI Key: PDRKKTSVMKHHGO-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a methoxy group, and an acetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide typically involves the reaction of 2-(3-methoxyphenyl)acetic acid with hydrazine hydrate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient in terms of reaction time and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-(3-methoxyphenyl)acetic acid and hydrazine hydrate, resulting in higher yields and shorter reaction times compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxides, hydrazine derivatives, and substituted hydrazides, depending on the type of reaction and the reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of inflammatory pathways and the scavenging of free radicals, contributing to its anti-inflammatory and antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxy-2-(3-methoxyphenyl)acetohydrazide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-hydroxy-2-(3-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C9H12N2O3/c1-14-7-4-2-3-6(5-7)8(12)9(13)11-10/h2-5,8,12H,10H2,1H3,(H,11,13)

InChI Key

PDRKKTSVMKHHGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)NN)O

Origin of Product

United States

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